1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one
Description
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-2-3-4-12(18)17-6-5-11(9-17)19-13-15-7-10(14)8-16-13/h2,7-8,11H,1,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKAULVAGFDXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrimidinyl group. One common approach is to react 5-chloropyrimidin-2-ol with an appropriate halogenating agent to introduce the chloro substituent. Subsequently, the pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and application.
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules.
Medicine: Research into the medicinal properties of this compound could lead to the discovery of new therapeutic agents. Its potential antiviral, antibacterial, or anticancer properties are areas of interest.
Industry: The compound's properties may be exploited in various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h)
- Structure : Lacks the 5-chloropyrimidin-2-yloxy substituent.
- Synthesis : Prepared via chloride intermediates with quantitative yield, as per Peng et al. .
- Key Differences: Simpler structure results in lower molecular weight (MW: ~195 g/mol vs. ~323 g/mol for the target compound).
7d and 8d (Khurana et al., 2017)
- Structure : Urea-linked phenylpyrimidine derivatives with pyrrolidinyl groups.
- Functional Insights: The chloro or cyano substituents on pyrimidine enhance cooperativity (α) and binding affinity (KB) for cannabinoid receptor 1 (CB1). The target compound’s 5-chloropyrimidine may mimic this effect, though its enone system introduces conformational flexibility absent in rigid urea-based scaffolds .
3-Ethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one
- Structure: Cyclopentenone core instead of pentenone.
- Ethyl substituent vs. chloropyrimidine alters lipophilicity (LogP: ~1.8 vs. ~2.5 for the target compound) .
Comparative Data Table
Research Findings and Mechanistic Insights
- Role of Chloropyrimidine: The 5-chloro group in the target compound may improve hydrophobic interactions with target proteins, as seen in CB1 modulators where chloro/cyano groups enhance cooperativity .
- Pyrrolidine vs. Other Heterocycles : Pyrrolidine’s conformational flexibility allows optimal positioning of substituents, but fused-ring systems (e.g., pyrrolo[2,3-d]pyrimidine in ) offer enhanced rigidity for selective binding .
- Synthetic Challenges : The target compound’s multi-step synthesis (likely via nucleophilic substitution or coupling reactions) may result in moderate yields compared to simpler analogs like 1h .
Contradictions and Limitations
- Chloro vs. Cyano Substituents: While Khurana et al. found cyano groups superior for CB1 modulation, the target compound’s chloro group may prioritize metabolic stability over binding cooperativity .
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorine atom and an oxy group , linked to a pyrrolidine ring . Its molecular formula is , with a molecular weight of approximately 296.74 g/mol. The structural uniqueness contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with various enzymes or receptors involved in critical biological pathways, including kinases and G-protein coupled receptors (GPCRs).
- Pathways Involved : By modulating these targets, the compound can influence signaling pathways that regulate cell growth, differentiation, and apoptosis, potentially leading to therapeutic effects against diseases such as cancer and viral infections.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antiviral Activity : Derivatives of this compound have shown potential in inhibiting viral replication, making them candidates for antiviral drug development.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:
- Antiviral Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes.
- Cancer Research : Research on pyrimidine derivatives has shown that they can inhibit tumor growth in various cancer models by inducing cell cycle arrest and promoting apoptosis.
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the pyrimidine or pyrrolidine moieties significantly affect the potency and selectivity of these compounds against specific biological targets.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-(3-(5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one | Bromopyrimidine | Different halogen substitution may alter reactivity. |
| 1-(3-(5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one | Fluoropyrimidine | Fluorine may enhance lipophilicity and bioavailability. |
| 1-(3-(5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one | Methylpyrimidine | Methyl group can affect sterics and electronic properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
